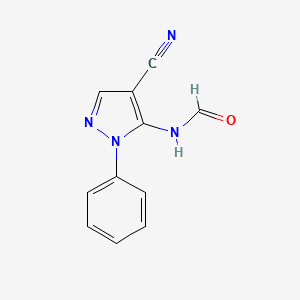

N-(4-氰基-1-苯基-1H-吡唑-5-基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

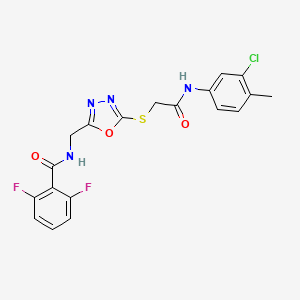

“N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” is a compound that has been studied for its insecticidal activities . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Para-substituted acetophenone interacts with phenylhydrazine hydrochloride and couples with sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine . This is then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to give the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” have been described in the Synthesis Analysis section. The reactions involve interactions between para-substituted acetophenone, phenylhydrazine hydrochloride, sodium acetate, DMF, and POCl3 .科学研究应用

新颖合成方法

N-(4-氰基-1-苯基-1H-吡唑-5-基)甲酰胺和相关化合物因其独特的性质和潜在应用而成为有机化学领域的研究重点。例如,Chang 等人(2013 年)报道了使用新型 Vilsmeier 型试剂从 N-1-取代氨基吡唑选择性合成吡唑并[3,4-d]嘧啶衍生物。这项研究突出显示了一种合成复杂吡唑基结构的创新方法,该方法可用于各种科学应用 (Chang 等人,2013 年)。

结构分析和性质

Salazar 等人(1993 年)使用 X 射线晶体学和动态核磁共振光谱对 N-(吡唑-1-基)甲酰胺和相关化合物的分子结构进行了详细研究。这项研究提供了对这些化合物的结构方面有价值的见解,这对了解其化学行为和潜在应用至关重要 (Salazar 等人,1993 年)。

化学反应和衍生物

Khutova 等人(2013 年)探索了 7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-醇与亚硫酰氯的反应,产生了各种吡唑衍生物。这项研究证明了吡唑基化合物的反应性和它们在合成多种化学结构中的潜力 (Khutova 等人,2013 年)。

在抗增殖剂中的应用

吡唑并[3,4-d]嘧啶衍生物在癌症治疗中的潜力已得到研究。例如,Huang 等人(2012 年)开发了一种合成这些化合物的高效一锅法,并评估了它们对癌细胞的抗增殖作用。他们的研究结果表明,这些化合物在开发新的抗癌疗法中可能是很有前途的 (Huang 等人,2012 年)。

未来方向

属性

IUPAC Name |

N-(4-cyano-2-phenylpyrazol-3-yl)formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDAIGKBCYWGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2637129.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2637131.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637132.png)

![N-(2-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637140.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2637145.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2637150.png)